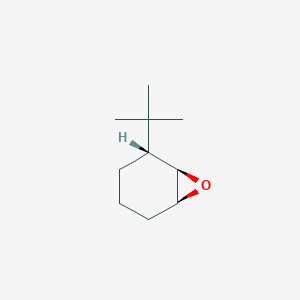
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- is a bicyclic ether compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- typically involves the epoxidation of cyclohexene derivatives. One common method includes the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) to achieve the epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and yield in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxide ring to diols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- involves its reactivity with various chemical species. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene oxide: Another epoxide with a similar structure but without the tert-butyl group.
1,2-Epoxycyclohexane: Similar bicyclic structure but different substituents.
Tetramethyleneoxirane: A related compound with a different ring size and substituents.
Uniqueness
7-Oxabicyclo(4.1.0)heptane, 2-tert-butyl-, trans- is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific applications in synthesis and research.
Propiedades
Número CAS |
20887-61-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2R,6S)-2-tert-butyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-5-4-6-8-9(7)11-8/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
Clave InChI |
SFXWZOTYAVHTJO-XHNCKOQMSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1CCC[C@H]2[C@@H]1O2 |
SMILES canónico |
CC(C)(C)C1CCCC2C1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


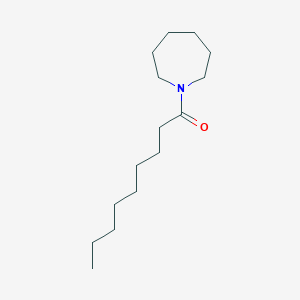
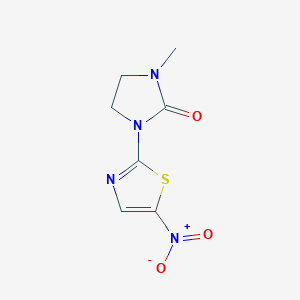
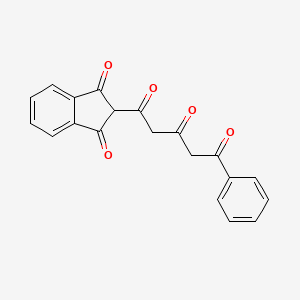



![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
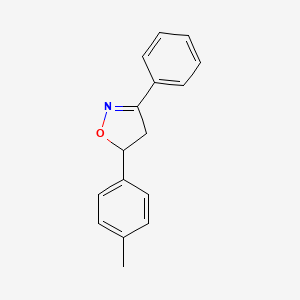
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
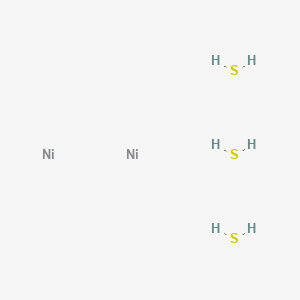
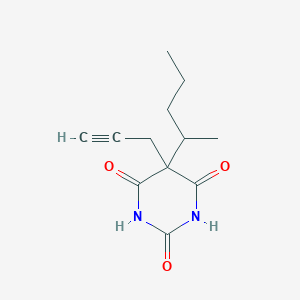
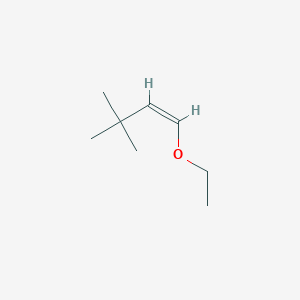

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
